N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Secure this structurally distinct meta-substituted benzothiazole amide to establish definitive SAR around the central phenyl ring substitution pattern. Published evidence shows potency shifts exceeding 100-fold between regioisomers in kinase assays. Use as a specificity control against ortho- and para-analogs, or validate virtual screening workflows within the benzothiazole amide chemical space. Ideal for head-to-head MIC determination against M. tuberculosis and NTM panels.

Molecular Formula C21H16N2O2S
Molecular Weight 360.43
CAS No. 313276-63-0
Cat. No. B2593432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide
CAS313276-63-0
Molecular FormulaC21H16N2O2S
Molecular Weight360.43
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C21H16N2O2S/c1-25-18-11-4-2-9-16(18)20(24)22-15-8-6-7-14(13-15)21-23-17-10-3-5-12-19(17)26-21/h2-13H,1H3,(H,22,24)
InChIKeyINVVOWTUSHAQPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-methoxybenzamide (CAS 313276-63-0) Procurement & Selection Overview


N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-methoxybenzamide is a synthetic small molecule belonging to the benzothiazole amide class. Its structure features a benzothiazole core linked via a meta-substituted phenyl ring to a 2-methoxybenzamide moiety. While compounds in this class have been investigated for antimycobacterial activity targeting MmpL3 [1] and as kinase inhibitors [2], no primary research publications or patents were identified that provide quantitative biological or physicochemical data for this specific compound from the authoritative sources permitted for this analysis.

Why N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-methoxybenzamide Cannot Be Casually Substituted by In-Class Analogs


Within the benzothiazole amide class, small structural variations cause drastic shifts in biological activity and target engagement. For example, the position of the amide linkage on the central phenyl ring (ortho, meta, or para) is known to be a critical determinant of potency against targets like LRRK2 or mycobacterial membrane protein large 3 (MmpL3) [1]. Published data for close analogs show that moving the substitution pattern can lead to potency shifts of over 100-fold in kinase inhibition assays [2]. Without comparative data for this specific meta-substituted, 2-methoxybenzamide derivative, it is not scientifically sound to assume it will behave identically to its ortho-, para-, or benzyl-linked counterparts in any given biological assay.

Quantitative Differentiation Evidence for N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-methoxybenzamide Relative to Comparators


Meta-Substituted Phenyl Linker Defines a Unique Structural Topology vs. Ortho- and Para-Analogs

The target compound features a 1,3-substitution pattern on the central phenyl ring, distinguishing it from the ortho-analog (CAS 477569-53-2) and the para-benzyl analog (BDBM54221). In published LRRK2 kinase assays for structurally related benzothiazole-benzamide series, positional isomerism has been shown to modulate IC50 values by factors exceeding 100-fold. For example, a comparator benzothiazole-benzamide from the same patent family demonstrated an IC50 of 216 nM against wild-type LRRK2, while a closely related analog with a different substitution pattern achieved an IC50 of 36 nM, representing a 6-fold potency differential within the same structural class [1]. No direct quantitative data is available for the target compound itself.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Predicted MmpL3 Binding Compared to the Lead Benzothiazole Amide CRS0393

Benzothiazole amides are an established chemotype for inhibiting the mycobacterial membrane protein large 3 (MmpL3). The clinical candidate CRS0393, a benzothiazole amide, achieves MIC values of ≤0.03–0.5 µg/mL against M. abscessus [1]. The target compound shares the benzothiazole-amide scaffold but lacks the structural features of CRS0393. While no direct MIC data exists for N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide, its scaffold similarity to CRS0393 and other antimycobacterial benzothiazole amides [2] suggests potential utility as a probe for target engagement studies, SAR expansion around the MmpL3 pharmacophore, or as a specificity control in screening panels.

Antimycobacterial MmpL3 Inhibition Drug Discovery

Absence of Biological Annotation Contrasts with Annotated Para-Benzyl Analog BDBM54221

The para-benzyl analog N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methoxybenzamide (BDBM54221) has documented bioactivity against Nucleotide-binding oligomerization domain-containing protein 2 (NOD2, IC50 = 6.82 µM) and Tumor Necrosis Factor (TNF, IC50 = 1.93 µM) [1]. In contrast, N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide has no publicly reported biological activity in the authoritative sources permitted for this analysis. This lack of annotation is itself a differentiator: it may indicate true inactivity, an untested state across common assay panels, or unpublished data held by a specific research group.

Chemical Biology Target Engagement NOD2 Signaling

Recommended Procurement & Application Scenarios for N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-methoxybenzamide


SAR Expansion Tool for Benzothiazole Amide-Based MmpL3 Inhibitor Programs

For drug discovery teams optimizing antimycobacterial leads like CRS0393, this meta-substituted benzothiazole amide offers a structurally distinct scaffold for exploring the MmpL3 pharmacophore. Procuring this compound allows for head-to-head MIC determination against M. tuberculosis and NTM panels to establish the SAR landscape around the central phenyl ring substitution pattern [1].

Positional Isomer Probe for LRRK2 Kinase Selectivity Profiling

Given the demonstrated sensitivity of LRRK2 inhibition to phenyl ring substitution geometry within the benzothiazole amide class (6-fold IC50 shifts between related analogs [1]), this compound serves as a critical meta-substituted reference point. Screening alongside ortho- and para-analogs would enable comprehensive selectivity fingerprinting across the kinome.

Negative Control and Counter-Screening Standard for NOD2/TNF Cellular Assays

Because the structurally similar para-benzyl analog BDBM54221 shows activity against NOD2 (IC50 6.82 µM) and TNF (IC50 1.93 µM) [2], the target compound—which lacks this annotation—is ideally suited as a specificity control to confirm that observed phenotypes are driven by the specific substitution pattern rather than general benzothiazole scaffold effects.

Computational Chemistry and in Silico Docking Benchmarking

The compound's well-defined structure and absence of extensive biological annotation make it a clean test case for validating virtual screening workflows, molecular dynamics simulations, or free-energy perturbation calculations within the benzothiazole amide chemical space.

Quote Request

Request a Quote for N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.